5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride
Overview
Description
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is a chemical compound that is commonly used in scientific research. It is a sulfonyl chloride derivative of naphthalene, which makes it a versatile compound for various applications in the laboratory.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is based on its ability to react with nucleophilic groups such as amines and thiols. This reaction results in the formation of a covalent bond between the sulfonyl chloride group and the nucleophilic group, which can be used for labeling or modification of biomolecules.
Biochemical and Physiological Effects:
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride does not have any known biochemical or physiological effects on its own. However, its derivatives, such as sulfonamides, have been widely used as antibiotics and antifungal agents due to their ability to inhibit the biosynthesis of essential metabolites in bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride in lab experiments is its versatility as a labeling and modification reagent. Additionally, it is relatively easy to synthesize and has a long shelf life. However, it is important to note that the reaction of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride with nucleophilic groups can be highly specific and may require careful optimization of reaction conditions.
Future Directions
There are several potential future directions for the use of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride in scientific research. One area of interest is the development of new sulfonamide derivatives with improved pharmacological properties. Additionally, there is a growing interest in the use of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride as a labeling reagent for proteins and peptides in mass spectrometry-based proteomics. Finally, there is potential for the use of 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride in the development of new bioconjugation strategies for targeted drug delivery.
Conclusion:
In conclusion, 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is a versatile compound that has many applications in scientific research. Its ability to react with nucleophilic groups makes it a valuable reagent for labeling and modification of biomolecules. While there are limitations to its use, careful optimization of reaction conditions can lead to successful experiments. With continued research and development, 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride has the potential to contribute to many exciting discoveries in the future.
Scientific Research Applications
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of sulfonamides, which are important pharmacophores in medicinal chemistry. Additionally, it is used as a labeling reagent for proteins and peptides in bioconjugation reactions.
properties
IUPAC Name |
5-chloro-6-ethoxynaphthalene-2-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O3S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLJRNMZLRTFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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